molecular formula C26H33F2N3O B4533930 N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide

Cat. No.: B4533930
M. Wt: 441.6 g/mol
InChI Key: OESRUJLMKWAEAV-UHFFFAOYSA-N
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Description

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a benzylpyrrolidine moiety with a difluorophenylmethylpiperidine group, connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzylpyrrolidine and difluorophenylmethylpiperidine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation.

  • Preparation of Benzylpyrrolidine Intermediate

      Starting Material: Pyrrolidine

      Reagents: Benzyl chloride, base (e.g., sodium hydroxide)

      Conditions: Reflux in an organic solvent (e.g., toluene)

  • Preparation of Difluorophenylmethylpiperidine Intermediate

      Starting Material: Piperidine

      Reagents: 3,4-difluorobenzyl chloride, base (e.g., potassium carbonate)

      Conditions: Reflux in an organic solvent (e.g., acetonitrile)

  • Coupling Reaction

      Reagents: Benzylpyrrolidine intermediate, difluorophenylmethylpiperidine intermediate, coupling agent (e.g., EDCI), base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere (e.g., nitrogen)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide can undergo various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)

      Conditions: Acidic or basic medium, elevated temperature

      Products: Oxidized derivatives with potential changes in functional groups

  • Reduction

      Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

      Conditions: Anhydrous conditions, room temperature or below

      Products: Reduced derivatives with potential changes in functional groups

  • Substitution

      Reagents: Nucleophiles or electrophiles (e.g., halides, amines)

      Conditions: Varies depending on the reagent, typically room temperature

      Products: Substituted derivatives with modifications at specific positions

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33F2N3O/c27-24-8-6-22(16-25(24)28)18-30-13-10-20(11-14-30)7-9-26(32)29-23-12-15-31(19-23)17-21-4-2-1-3-5-21/h1-6,8,16,20,23H,7,9-15,17-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESRUJLMKWAEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)NC2CCN(C2)CC3=CC=CC=C3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzylpyrrolidin-3-yl)-3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]propanamide

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